molecular formula C19H26N2O5 B1337195 Boc-pro-phe-OH CAS No. 52071-65-5

Boc-pro-phe-OH

Cat. No. B1337195
CAS RN: 52071-65-5
M. Wt: 362.4 g/mol
InChI Key: JYOQCCFYSJPSLC-GJZGRUSLSA-N
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Description

The Boc-pro-phe-OH motif is a protected dipeptide that has been the subject of various studies due to its relevance in peptide synthesis and structural analysis. The tert-butyloxycarbonyl (Boc) group is a common protecting group used in peptide synthesis to protect the amino group during the coupling of amino acids . The Boc group is stable under a variety of conditions but can

Scientific Research Applications

1. Nanostructure Development in Biomaterial Chemistry

Research indicates that the self-assembly of protected diphenylalanine scaffolds, including Boc-Phe-Phe-OH, is crucial in developing nanostructures with diverse morphologies. These structures have potential applications in biomaterial chemistry, sensors, and bioelectronics. Studies have shown that such peptides can form monodisperse nano-vesicles with stability against various external stimuli and can encapsulate fluorescent probes for controlled release (Datta, Tiwari, & Ganesh, 2018).

2. Chemo-Enzymatic Synthesis Processes

Boc-pro-phe-OH derivatives are used in chemo-enzymatic synthesis processes. For instance, Boc-Trp-Phe-NH2, synthesized from Boc-pro-phe-OH, is used in producing peptides like Endomorphin-1, highlighting its role in efficient peptide synthesis with minimal side-chain protection and simple purification, contributing to greener synthesis practices (Sun et al., 2011).

3. Creation of Novel Ionic Liquids

Boc-Pro-Phe-OH is instrumental in synthesizing new proline functionalized dipeptide imidazolium ionic liquids. These novel ionic liquids, developed through reactions with various dipeptides including Boc-Pro-Phe-OH, have shown characteristics similar to conventional imidazolium ILs and offer improved thermal stability, potentially beneficial for various industrial applications (Chaubey, Patra, & Mishra, 2020).

4. Molecular

ly Imprinted Polymers for Specific SorptionBoc-L-Phe-OH, a similar compound to Boc-pro-phe-OH, has been used as a template in the preparation of molecularly imprinted polymers. These polymers can discriminate between the imprint species and its analogue, indicating their potential for specific sorption and molecular recognition in various applications, such as sensors and drug delivery systems (Li et al., 2008).

5. Peptide Design and Drug Development

Compounds like Boc-pro-phe-OH are used in designing peptides for potential pharmaceutical applications. For instance, the synthesis of designed beta-hairpin structures containing Boc-Leu-Phe and similar sequences has been achieved, contributing to the understanding of peptide structures and their implications in drug design (Rai, Raghothama, & Balaram, 2006).

6. Synthesis of Bioactive Compounds

Boc-pro-phe-OH derivatives play a significant role in the synthesis of bioactive compounds, such as hymenamide E. These compounds, synthesized via solution phase techniques involving Boc-protected peptides, exhibit significant biological activities like antifungal and anthelmintic properties, indicating their potential in pharmaceutical applications (Dahiya, Pathak, Himaja, & Bhatt, 2006).

Safety And Hazards

When handling “Boc-pro-phe-OH”, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)21-11-7-10-15(21)16(22)20-14(17(23)24)12-13-8-5-4-6-9-13/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,22)(H,23,24)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOQCCFYSJPSLC-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-pro-phe-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
AM Piazzesi, R Bardi, M Crisma… - Gazzetta chimica …, 1991 - repository.ias.ac.in
… Boc--Pro-lº-Phe-Gly-NH - To a solution of Boc--Pro-PheOH azlactone* (0.9 g, 2.5 mmol) in tetrahydrofuran (10 ml) a solution of HBr-H-Gly-NH- prepared from Z-Gly-NH- * (0.68 g. 3 mmol…
Number of citations: 16 repository.ias.ac.in
MG Rokachinskaya, VM Kabanov… - Pharmaceutical …, 1993 - Springer
Peptide I was synthesized using 2-[14C]-glycine with activity of 1.63 Ci/mole. The radiochromatographic purification and specific activity of I and its intermediates in the synthesis were …
Number of citations: 3 link.springer.com
SA Chaubey, N Patra, R Mishra - Monatshefte für Chemie-Chemical …, 2020 - Springer
… ] and [NTf 2 ] anions were synthesized via a facile reaction of 2-chloroethylamine with four different dipeptides (Boc-Pro-Pro-OH, Boc-Pro-Val-OH, Boc-Pro-Ala-OH, and Boc-Pro-Phe-OH…
Number of citations: 2 link.springer.com
G Wołczański, M Lisowski - Journal of Peptide Science, 2018 - Wiley Online Library
N‐(tert‐butyloxycarbonyl) or N‐(9‐fluorenylmethoxycarbonyl) dipeptides with C‐terminal (Z)‐α,β‐didehydrophenylalanine (∆ Z Phe), (Z)‐α,β‐didehydrotyrosine (∆ Z Tyr), (Z)‐α,β‐…
Number of citations: 9 onlinelibrary.wiley.com
RE Ten Brink, DT Pals, DW Harris… - Journal of medicinal …, 1988 - ACS Publications
… His (Tos)-StaIle-Phe-OCH3 (105 mg, 0.125 mmol) was coupled with Boc-ProPhe-OH (67.8 mg, 0.187 mmol) in 3 mL of CH2C12 with triethylamine (23 µL, 0.162 mmol) and diethyl …
Number of citations: 22 pubs.acs.org
T Jovanović - Medicinal Chemistry, 2019 - machinery.mas.bg.ac.rs
Background: In the current research, initially tri/tetrapeptide methyl ester derivatives of different amino acids were synthesized followed by the synthesis of 1,2-dihydro-3-methyl-2-…
Number of citations: 0 machinery.mas.bg.ac.rs
A Chung, JW Ryan, G Pena, NB Oza - Kinins—II: Biochemistry …, 1979 - Springer
… In brief, 4-iodo-aniline was coupled to Boc-Arg(N02)-0H by the mixed anhydride method and then H-Arg(N02)-4-iodo-anilide was coupled to Boc-Pro-Phe-OH with carbodiimide in the …
Number of citations: 7 link.springer.com
RE TenBrink - The Journal of Organic Chemistry, 1987 - ACS Publications
… relative mobilities of Boc-Pro^[CH2Ó]Phe-OH and Boc-Pro-PheOH. Boc-ProtA[CH20]Phe-OH had a ft'of 11.5 and BocPro-Phe-OH had a k' of 4.7, thus demonstrating that as judged by …
Number of citations: 71 pubs.acs.org
NB Oza - Kinins—II: Biochemistry, Pathophysiology, and Clinical …, 1979 - books.google.com
… In brief, 4-iodo-aniline was coupled to Boc-Arg (NO2)-OH by the mixed anhydride method and then H–Arg (NO2)-4-iodo-anilide was coupled to Boc-Pro-Phe-OH with carbodiimide in …
Number of citations: 0 www.google.com
S Thaisrivongs, JR Blinn, DT Pals… - Journal of medicinal …, 1991 - ACS Publications
Interest in conformationally constrained peptides as potential inhibitors of reninled us to examine an N-terminal cycle of linear renin inhibitory peptides. A cyclic structure was prepared …
Number of citations: 31 pubs.acs.org

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